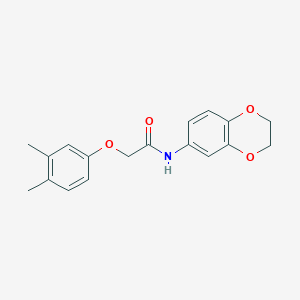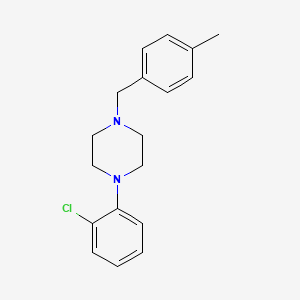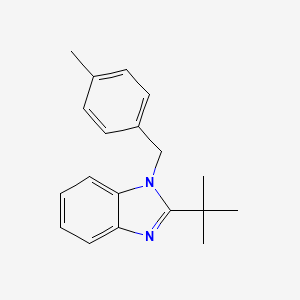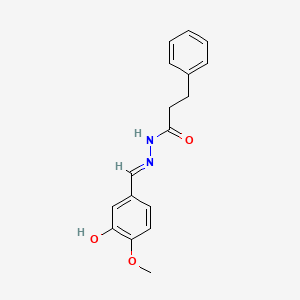![molecular formula C17H20O4S B5874528 2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione, also known as MitoBloCK-7, is a chemical compound that has gained attention in scientific research due to its potential in mitochondrial research.
Mechanism of Action
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione binds to the MCU and inhibits its activity, preventing the influx of calcium ions into the mitochondria. This leads to a decrease in mitochondrial calcium levels and affects various cellular processes such as energy production and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce mitochondrial calcium uptake and increase the resistance of cells to mitochondrial calcium overload-induced cell death. It has also been found to improve mitochondrial function and reduce oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a selective inhibitor of the MCU, which allows for the specific study of mitochondrial calcium signaling. It is also stable and can be easily synthesized. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability in vivo, which can affect its effectiveness in animal studies.
Future Directions
There are several future directions for the use of 2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione in scientific research. One potential application is in the study of mitochondrial dysfunction in various diseases such as neurodegenerative diseases and cancer. This compound could also be used to study the role of mitochondrial calcium signaling in various cellular processes such as cell death and metabolism. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in animal studies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential in mitochondrial research. It is a selective inhibitor of the MCU and has been found to have various biochemical and physiological effects. While it has some limitations, this compound has several advantages for lab experiments and has several potential future directions for research.
Synthesis Methods
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione can be synthesized using a multi-step process. The first step involves the reaction of tert-butyl acetoacetate with methyl thioglycolate to form tert-butyl 2-(methylthio)acetate. This intermediate is then reacted with 4-(methylthio)benzaldehyde to form 2-tert-butyl-2-methyl-5-(4-methylthiobenzylidene)-1,3-dioxane-4,6-dione. The final step involves the oxidation of this intermediate to form this compound.
Scientific Research Applications
2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione has been found to be useful in mitochondrial research due to its ability to selectively inhibit the mitochondrial calcium uniporter (MCU). The MCU is a protein complex that regulates the influx of calcium ions into the mitochondria, which is important for various cellular processes such as energy production and cell death. This compound has been shown to block the MCU without affecting other calcium channels, making it a valuable tool for studying mitochondrial calcium signaling.
Properties
IUPAC Name |
2-tert-butyl-2-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2,3)17(4)20-14(18)13(15(19)21-17)10-11-6-8-12(22-5)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYDOIVAANZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)SC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)



![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)



![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)

